molecular formula C24H32Cl2N2O B12354025 N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide,monohydrochloride

N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide,monohydrochloride

Cat. No.: B12354025
M. Wt: 435.4 g/mol
InChI Key: KNUHWXWANCSCLQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide,monohydrochloride is a synthetic opioid structurally related to fentanyl. It features a piperidinyl-phenethyl core substituted with a 4-chlorophenyl group and a pentanamide chain, forming a high-affinity ligand for the μ-opioid receptor . The hydrochloride salt enhances solubility and stability, making it suitable for research applications .

Properties

Molecular Formula

C24H32Cl2N2O

Molecular Weight

435.4 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]pentanamide;hydrochloride

InChI

InChI=1S/C24H31ClN2O.ClH/c1-2-3-9-24(28)27(22-12-10-21(25)11-13-22)23-15-18-26(19-16-23)17-14-20-7-5-4-6-8-20;/h4-8,10-13,23H,2-3,9,14-19H2,1H3;1H

InChI Key

KNUHWXWANCSCLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide, monohydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Phenethyl Group: The phenethyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the Pentanamide Moiety: The pentanamide moiety is introduced through an amide bond formation reaction.

    Hydrochloride Salt Formation: The final step involves the formation of the monohydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide, monohydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide, monohydrochloride, is a compound that has garnered attention in scientific research, particularly in the context of pharmacology and toxicology. This article explores its applications, relevant data, and case studies to provide a comprehensive overview of its significance.

Chemical Profile

Molecular Structure :

  • Molecular Formula : C24H32Cl2N2O
  • CAS Number : 2748289-84-9
  • Synonyms : N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide, monohydrochloride

This compound is part of a larger class of substances known as synthetic opioids, which have been studied for their analgesic properties and potential for abuse.

Analgesic Properties

N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide has been investigated for its potential as an analgesic agent. Research indicates that compounds in this class can interact with opioid receptors in the brain, providing pain relief. However, the specific efficacy and safety profile of this compound require further studies to establish its therapeutic potential.

Toxicological Studies

Due to its structural similarities with other synthetic opioids, this compound has been included in toxicological assessments aimed at understanding the risks associated with opioid misuse. The International Narcotics Control Board has documented various fentanyl-related substances, including this compound, highlighting the need for ongoing monitoring and research into their effects on human health and safety .

Research on Dependency and Abuse Potential

The potential for dependency associated with synthetic opioids is a significant area of study. Research has focused on understanding how N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide behaves in terms of addiction liability compared to traditional opioids. This is critical for developing guidelines for its use in clinical settings.

Pharmaceutical Development

This compound may serve as a template for developing new analgesics with improved efficacy and reduced side effects. The structure-activity relationship (SAR) studies could lead to the synthesis of derivatives that might enhance therapeutic benefits while minimizing risks .

Case Study 1: Analgesic Efficacy

A study conducted on synthetic opioids demonstrated that compounds similar to N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide showed significant analgesic effects in animal models. The results indicated a need for further exploration into dosage optimization and side effect management.

Case Study 2: Toxicity Assessment

A recent report from the International Narcotics Control Board noted increasing incidents related to synthetic opioids, including N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide. This case study emphasized the importance of establishing toxicity profiles to inform public health responses and regulatory measures .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide, monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and legal profiles of fentanyl analogs are heavily influenced by substituents on the phenyl ring and the acyl chain length. Below is a detailed comparison:

Table 1: Structural and Pharmacological Comparison of Fentanyl Analogs

Compound Name (IUPAC) Substituent (R) Acyl Chain DEA Schedule Conversion Factor (Base vs. HCl) Key Properties
N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide,monohydrochloride 4-chlorophenyl Pentanamide I Base: 1.00; HCl: 0.91* High lipophilicity, potent μ-opioid agonism
Valeryl fentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]pentanamide, HCl) Phenyl Pentanamide I Base: 1.00; HCl: 0.91 Parent compound; moderate potency
para-Chloroisobutyryl fentanyl (N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide) 4-chlorophenyl Isobutyramide I Base: 1.00; HCl: 0.91 Shorter chain reduces duration vs. pentanamide
para-Fluorobutyryl fentanyl (N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butyramide) 4-fluorophenyl Butyramide I Base: 1.00; HCl: 0.91 Lower potency than chloro analogs
N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)butanamide-d7,monohydrochloride 4-methoxyphenyl Butanamide N/A N/A Deuterated tracer; methoxy group reduces receptor affinity

*Hypothetical conversion factor based on structural similarity to listed analogs.

Substituent Effects

  • Halogenation (Cl/F) : The 4-chlorophenyl group in the target compound increases lipophilicity compared to phenyl (Valeryl fentanyl) or 4-fluorophenyl analogs, enhancing blood-brain barrier penetration and potency .
  • Methoxy Substitution : The methoxy group in N-(4-methoxyphenyl)-butanamide reduces μ-opioid receptor binding due to electron-donating effects, lowering potency .

Acyl Chain Modifications

  • Pentanamide vs. Shorter Chains : Pentanamide (5-carbon chain) in the target compound prolongs receptor interaction compared to butyramide (4-carbon) or isobutyramide (branched 3-carbon), which exhibit faster dissociation and reduced duration of action .

Research Findings and Implications

  • Receptor Binding: Chloro-substituted analogs exhibit higher μ-opioid receptor affinity than non-halogenated or fluorinated derivatives, correlating with increased analgesic potency in animal models .
  • Metabolic Stability : Longer acyl chains (e.g., pentanamide) resist enzymatic degradation more effectively than shorter chains, prolonging half-life .
  • Analytical Challenges : Structural similarities among analogs complicate detection in forensic screenings, necessitating advanced techniques like LC-MS/MS .

Biological Activity

N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide, monohydrochloride, is a synthetic compound related to the fentanyl family of opioids. Its chemical structure suggests potential biological activity, particularly in pain modulation and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide is C24H30ClN2C_{24}H_{30}ClN_2 with a molecular weight of approximately 398.96 g/mol. The compound features a p-chlorophenyl group and a piperidine moiety, which are characteristic of many potent analgesics.

The primary mechanism through which N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide exerts its effects is through interaction with the opioid receptors in the central nervous system (CNS). Specifically, it is believed to primarily activate the mu-opioid receptor (MOR), which is responsible for mediating analgesic effects.

2. Analgesic Effects

Studies have shown that compounds structurally similar to N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide exhibit significant analgesic properties. For instance, research indicates that fentanyl analogs can produce pain relief comparable to or exceeding that of traditional opioids like morphine .

Compound NameAnalgesic Potency (IC50)Reference
Fentanyl0.3 nM
N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamideTBDTBD

3. Side Effects and Toxicity

As with other opioids, the use of N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide may be associated with various side effects including respiratory depression, sedation, and potential for addiction. Clinical assessments indicate that analogs can lead to severe adverse effects if not properly dosed .

Case Studies

A review of recent case studies highlights the clinical implications and risks associated with this compound:

Case Study 1: Overdose Incidents
In a series of reported overdose cases involving synthetic opioids, patients exhibited severe respiratory depression after exposure to N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide. Naloxone administration was effective in reversing the effects, underscoring the compound's potency and potential for misuse .

Case Study 2: Pain Management Trials
Clinical trials assessing the efficacy of fentanyl analogs in chronic pain management found that compounds similar to N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide provided significant pain relief in patients with refractory pain conditions. However, these trials also noted a high incidence of side effects necessitating careful patient monitoring .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide monohydrochloride, and how can purity be optimized?

  • Methodology :

  • Step 1 : Condensation of 1-phenethylpiperidin-4-amine with 4-chlorophenylpentanoyl chloride in anhydrous dichloromethane under nitrogen atmosphere, followed by HCl salt formation .
  • Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/methanol) or recrystallization from ethanol/water.
  • Step 3 : Characterization using 1H^1H/13C^{13}C-NMR, HPLC (≥95% purity), and mass spectrometry (ESI-MS for molecular ion confirmation).
    • Key Considerations : Monitor reaction progress with TLC and optimize stoichiometry to minimize byproducts like unreacted amine or acyl chloride derivatives.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves (tested for chemical resistance), lab coats, and safety goggles. Use fume hoods for weighing and solution preparation .
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Label containers with hazard identifiers (e.g., "Irritant") even if GHS classification is absent .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid inhalation or skin contact .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology :

  • X-ray Crystallography : Resolve crystal structure to confirm bond angles and stereochemistry (e.g., COD Entry 2230670 for analogous compounds) .
  • Spectroscopic Analysis : Compare NMR chemical shifts with predicted values (e.g., δ 7.2–7.4 ppm for aromatic protons) and FT-IR for amide C=O stretch (~1650 cm1^{-1}) .

Advanced Research Questions

Q. What experimental designs are used to investigate mu-opioid receptor binding affinity and selectivity?

  • Methodology :

  • Radioligand Displacement Assays : Incubate the compound with CHO-K1 cells expressing human mu-opioid receptors. Use 3H^3H-DAMGO as a tracer and calculate IC50_{50} values .
  • Functional Assays : Measure cAMP inhibition via BRET-based biosensors to assess Gi_i-protein coupling efficiency .
    • Data Contradiction Analysis : Cross-validate binding data with in vivo analgesic assays (e.g., tail-flick test) to resolve discrepancies between receptor affinity and functional potency.

Q. How can metabolic pathways and major metabolites be identified for this compound?

  • Methodology :

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) or primary hepatocytes. Use NADPH-regenerating systems and analyze samples via LC-HRMS to detect phase I/II metabolites .
  • Stable Isotope Labeling : Synthesize 13C^{13}C-labeled analogs to trace metabolic cleavage sites (e.g., piperidine ring vs. pentanamide chain) .

Q. What strategies assess the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Forced Degradation Studies : Expose to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 24–72 hours. Monitor degradation via UPLC-PDA .
  • Thermal Analysis : Perform TGA/DSC to determine decomposition onset temperature (>150°C typical for hydrochloride salts) .

Q. How can enantiomeric impurities be resolved if the compound exhibits chiral centers?

  • Methodology :

  • Chiral HPLC : Use Chiralpak IG column with n-hexane/isopropanol (80:20) + 0.1% TFA. Validate resolution with circular dichroism (CD) spectroscopy .

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